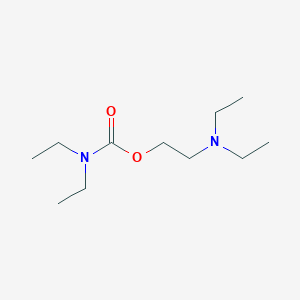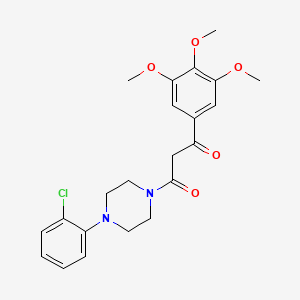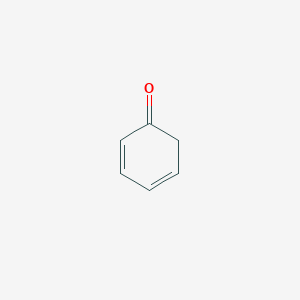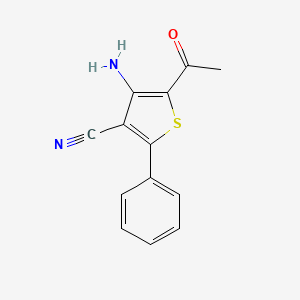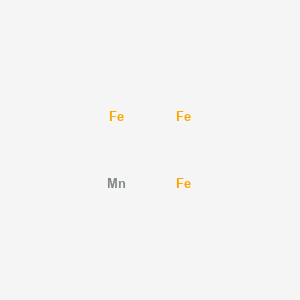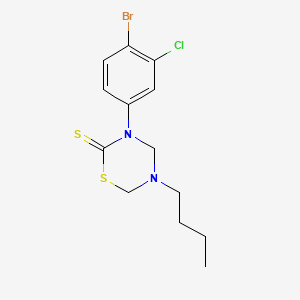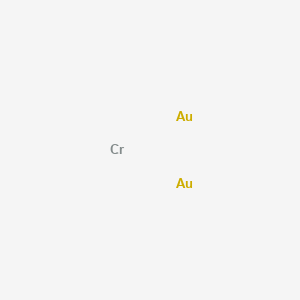
Chromium;gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium-gold compounds are unique materials that combine the properties of both chromium and gold. Chromium is a transition metal known for its high melting point and corrosion resistance, while gold is a noble metal prized for its conductivity and malleability. The combination of these two metals can result in compounds with interesting and valuable properties for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium-gold compounds can be synthesized through various methods, including co-precipitation, electrochemical deposition, and chemical vapor deposition. One common method involves the reduction of chromium and gold salts in an aqueous solution, followed by the co-precipitation of the resulting compounds. The reaction conditions, such as temperature, pH, and concentration of reactants, can significantly influence the properties of the final product.
Industrial Production Methods: In industrial settings, chromium-gold compounds are often produced through electrochemical deposition. This method involves the use of an electrolyte solution containing chromium and gold ions. By applying an electric current, the ions are reduced and deposited onto a substrate, forming a thin layer of the compound. This process is widely used in the electronics industry for the production of conductive coatings and connectors.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium-gold compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by the oxidation states of chromium and gold, as well as the presence of other elements or compounds.
Common Reagents and Conditions: Common reagents used in the reactions of chromium-gold compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, can also play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of chromium-gold compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce chromium oxides and gold oxides, while reduction reactions may yield elemental chromium and gold.
Wissenschaftliche Forschungsanwendungen
Chromium-gold compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions,
Eigenschaften
CAS-Nummer |
12774-52-6 |
|---|---|
Molekularformel |
Au2Cr |
Molekulargewicht |
445.929 g/mol |
IUPAC-Name |
chromium;gold |
InChI |
InChI=1S/2Au.Cr |
InChI-Schlüssel |
XGTPSFFOBNJFEB-UHFFFAOYSA-N |
Kanonische SMILES |
[Cr].[Au].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
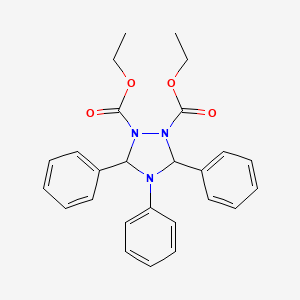
![2-[(E)-(2-cyanopropan-2-yl)diazenyl]-2-methylpropanamide](/img/structure/B14707999.png)
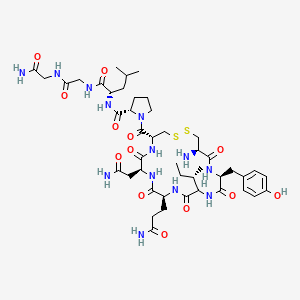

![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
